N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride
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Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClFN3O3S and its molecular weight is 451.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride often involves complex chemical reactions that yield products with significant antimicrobial properties. For instance, Başoğlu et al. (2012) reported the synthesis of linezolid-like molecules exhibiting good antitubercular activities, highlighting the potential of these compounds in treating infections caused by Mycobacterium tuberculosis (Başoğlu et al., 2012). Similarly, Holla et al. (2003) synthesized fluorine-containing thiadiazolotriazinones, demonstrating their antibacterial activities, suggesting these compounds' utility in developing new antibacterial agents (Holla et al., 2003).
Structural and Physical Characterization
The structural and physical characterization of these compounds, including their crystalline forms and intermolecular interactions, plays a crucial role in understanding their properties and potential applications. For example, Shukla et al. (2014) analyzed the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, providing insights into the molecular interactions that could influence the biological activities of these compounds (Shukla et al., 2014).
Anticancer and Anti-inflammatory Activities
The research also extends to evaluating the anticancer and anti-inflammatory activities of these compounds. For instance, Hammam et al. (2005) investigated the anti-lung cancer activity of novel fluoro-substituted benzopyran derivatives, indicating the potential therapeutic applications of such compounds in oncology (Hammam et al., 2005). Sunder et al. (2013) synthesized acetamide derivatives showing significant anti-inflammatory activity, further expanding the scope of applications in treating inflammation-related conditions (Sunder et al., 2013).
Molecular Interactions and Binding Studies
Investigations into the molecular interactions and binding properties of these compounds, such as their ability to bind to DNA, contribute to our understanding of their mechanisms of action. Savithri and Revanasiddappa (2018) synthesized oxidovanadium(IV) complexes with antimicrobial, antioxidant, and DNA-binding studies, illustrating the multifaceted applications of these compounds in biochemistry and pharmacology (Savithri & Revanasiddappa, 2018).
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S.ClH/c22-16-6-7-18-19(14-16)29-21(23-18)25(9-8-24-10-12-27-13-11-24)20(26)15-28-17-4-2-1-3-5-17;/h1-7,14H,8-13,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHYAOGVUFZEIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)COC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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